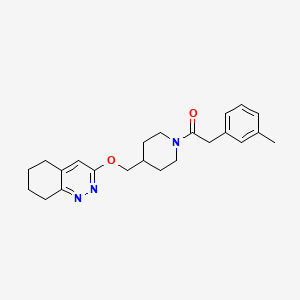

![molecular formula C9H16ClN3O2 B2761771 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride CAS No. 2253632-44-7](/img/structure/B2761771.png)

1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride” is a chemical compound . It is a hydrochloride and an organoammonium salt . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of similar compounds involves the use of 2-dimethylaminoethyl acrylate or DMAEA . DMAEA is an important acrylic monomer that gives basic properties to copolymers . It is prepared via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds or titanium compounds .

Molecular Structure Analysis

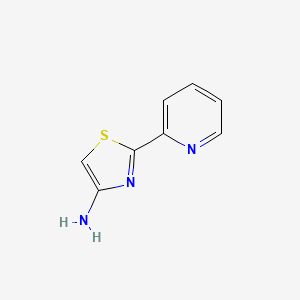

The IUPAC name of the compound is 1- (2- (dimethylamino)ethyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrochloride . The InChI code is 1S/C9H15N3O2.ClH/c1-7-8 (9 (13)14)6-10-12 (7)5-4-11 (2)3;/h6H,4-5H2,1-3H3, (H,13,14);1H .

Chemical Reactions Analysis

The compound is likely to participate in reactions similar to those of other dimethylaminoethyl compounds. For example, 2-dimethylaminoethyl acrylate (DMAEA) can form polymersomes with potential applications in medical, biological, and chemical sciences . These polymersomes are more stable and robust than liposomes and can respond to external stimuli .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 233.7 . It is a powder and is stored at room temperature . The compound is a hydrochloride and an organoammonium salt .

Scientific Research Applications

Synthesis and Chemical Reactivity

- Synthesis of α-Oximohydrazones : The acid halides of 1,2,4-oxadiazol-3-carbohydroxamic acids react with formaldehyde dimethylhydrazone to give α-oximohydrazones, which can rearrange under certain conditions to yield other significant compounds (Andrianov, Semenikhina, & Eremeev, 1991).

- Lithiation of N-alkyl Groups in Pyrazoles : Studies have shown that certain pyrazoles, including derivatives like 1-[2-(ethylamino)ethyl]-5-methylpyrazole, undergo lithiation at specific positions, which is crucial in the synthesis of various organic compounds (Katritzky, Jayaram, & Socrates, 1983).

Biochemical and Pharmacological Research

- Inhibition of Corrosion in Metals : Bipyrazolic derivatives, including certain pyrazole-type compounds, have been found effective in inhibiting corrosion of steel in hydrochloric acid, highlighting their potential in industrial applications (Tebbji, Hammouti, Oudda, Ramdani, & Benkadour, 2005).

- Anti-Depressant Studies : Novel series of compounds, including those related to pyrazole derivatives, have been designed and evaluated for their potential as anti-depressants, demonstrating the relevance of these compounds in therapeutic applications (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Coordination Chemistry and Material Science

- Platinum(II) Compounds Synthesis : The reaction of N-alkylaminopyrazole ligands with platinum(II) compounds results in the formation of various Pt(II) complexes, which have potential applications in material science and catalysis (Castellano, Pons, García-Antón, Solans, Font‐Bardia, & Ros, 2008).

Antimicrobial Applications

- Synthesis of Novel Compounds with Antimicrobial Properties : New compounds derived from pyrazole and pyrimidine have been synthesized and evaluated for their antimicrobial properties, indicating the potential use of these compounds in medical applications (Shastri, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects and can cause damage to organs through prolonged or repeated exposure . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-7-8(9(13)14)6-10-12(7)5-4-11(2)3;/h6H,4-5H2,1-3H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDZWOZZWJNAPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCN(C)C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761695.png)

![N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B2761698.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-chlorobenzoate](/img/structure/B2761700.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2761705.png)

![4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B2761709.png)

![2-Chloro-N-[2-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2761710.png)